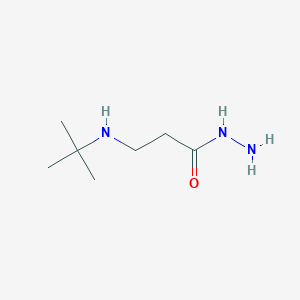

3-(Tert-butylamino)propanohydrazide

Description

Significance of Hydrazide Functionalities in Synthetic Methodologies

The hydrazide functional group is a cornerstone in modern synthetic organic chemistry. Its nucleophilic nitrogen atoms and the adjacent carbonyl group allow for a diverse range of chemical transformations. Hydrazides are widely recognized as key synthons for the construction of a multitude of nitrogen-containing heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles. These heterocyclic scaffolds are prevalent in medicinally and industrially important molecules. The ability of hydrazides to readily undergo condensation reactions with aldehydes and ketones to form hydrazones further expands their synthetic utility, providing a pathway to a vast array of complex molecular architectures.

Overview of Substituted Propanohydrazides in Chemical Literature

The chemical literature describes a variety of substituted propanohydrazides, where modifications to the propane (B168953) chain or the hydrazide nitrogen atoms lead to compounds with diverse properties and potential applications. Research has shown that the nature and position of substituents can significantly influence the biological activity and chemical reactivity of these molecules. Investigations into substituted propanohydrazides have explored their potential as antimicrobial, anticonvulsant, and anti-inflammatory agents. The introduction of different functional groups allows for the fine-tuning of molecular properties such as lipophilicity, polarity, and steric hindrance, which can in turn affect their interaction with biological targets.

Scope and Research Imperatives for 3-(Tert-butylamino)propanohydrazide

The specific compound, this compound, is characterized by the presence of a bulky tert-butyl group attached to the amino nitrogen at the 3-position of the propanohydrazide backbone. While its existence is confirmed by its Chemical Abstracts Service (CAS) number and presence in chemical supplier databases, there is a notable absence of dedicated research studies in peer-reviewed scientific journals.

The IUPAC name for this compound is N2-tert-butyl-beta-alaninehydrazide. 1int.co.uk Its basic chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C7H17N3O | 1int.co.uk |

| Molecular Weight | 159.23 g/mol | 1int.co.uk |

| CAS Number | 19615-21-5 | evitachem.com |

The lack of extensive research presents a clear imperative for future investigation. The unique structural feature of the tert-butyl group could confer interesting steric and electronic properties to the molecule, potentially influencing its reactivity and biological profile. A systematic study of its synthesis, characterization, and potential applications would be a valuable contribution to the field of organic and medicinal chemistry.

Detailed research into the synthesis of this compound would be the first logical step. This would likely involve the reaction of a suitable precursor, such as methyl 3-(tert-butylamino)propanoate, with hydrazine (B178648) hydrate (B1144303). Characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry would be essential to confirm its structure and purity.

Following successful synthesis and characterization, further research could explore its reactivity in various organic transformations, particularly in the synthesis of novel heterocyclic compounds. Moreover, screening for potential biological activities, guided by the known properties of other substituted propanohydrazides, could uncover previously unknown therapeutic potential. The bulky tert-butyl group might lead to selective interactions with biological targets, a hypothesis that warrants experimental validation.

Structure

3D Structure

Properties

IUPAC Name |

3-(tert-butylamino)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3O/c1-7(2,3)9-5-4-6(11)10-8/h9H,4-5,8H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVDWSXWZIODSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Tert Butylamino Propanohydrazide

Direct Synthesis Routes

Direct synthesis routes aim to construct the 3-(tert-butylamino)propanohydrazide backbone in a convergent manner. These methods are often efficient in terms of step economy.

Ester Aminolysis and Subsequent Hydrazinolysis Approaches

A prevalent and straightforward method for the synthesis of hydrazides is the hydrazinolysis of corresponding esters. In the context of this compound, this would involve a two-step sequence starting from an acrylic ester.

The initial step is a Michael addition of tert-butylamine (B42293) to an acrylate (B77674), such as methyl acrylate or ethyl acrylate. This reaction, typically performed in a protic solvent like methanol (B129727) or ethanol (B145695), yields the corresponding methyl or ethyl 3-(tert-butylamino)propanoate intermediate. The reaction generally proceeds at room temperature or with gentle heating.

The subsequent and final step is the hydrazinolysis of the resulting β-amino ester. This is commonly achieved by refluxing the ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, most often ethanol. The reaction involves the nucleophilic attack of hydrazine on the ester carbonyl, leading to the formation of the desired this compound and the corresponding alcohol as a byproduct. A general procedure for the synthesis of similar β-amino acid hydrazides involves refluxing the ester with hydrazine hydrate in ethanol for several hours. nih.gov For instance, the synthesis of 2-(N-piperidyl)acetic acid hydrazide from its ethyl ester was achieved in high yield (95.9%) by refluxing with hydrazine hydrate. nih.gov

A representative reaction scheme is as follows:

Step 1: Michael Addition Starting Materials: Tert-butylamine, Methyl Acrylate Solvent: Methanol Conditions: Room temperature or gentle heating

Step 2: Hydrazinolysis Starting Material: Methyl 3-(tert-butylamino)propanoate, Hydrazine Hydrate Solvent: Ethanol Conditions: Reflux

| Reactant 1 | Reactant 2 | Product | Solvent | Conditions | Yield | Reference |

| Ethyl ester of 2-(N-piperidyl) acetic acid | Hydrazine Hydrate | 2-(N-piperidyl) acetic acid hydrazide | Ethanol | Reflux | 95.9% | nih.gov |

| Aromatic Ester | Hydrazine (80%) | Aromatic Hydrazide | Methanol | 80 °C, 2 hours | - | researchgate.net |

Amide Formation and Reductive Amination Strategies

An alternative direct approach could involve the formation of an amide bond followed by a reduction step. Theoretically, one could envision a pathway starting from a propanohydrazide derivative that is then reductively aminated with tert-butylamine.

This strategy would likely begin with the formation of 3-oxopropanohydrazide. This intermediate could then undergo reductive amination with tert-butylamine. Reductive amination typically involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

The reaction would proceed via the in situ formation of an iminium ion intermediate from the reaction of the ketone on the propanohydrazide and tert-butylamine, which is then reduced by the hydride reagent to furnish the secondary amine of the final product.

While this approach is theoretically plausible, the synthesis and stability of the 3-oxopropanohydrazide precursor would be a critical consideration.

Indirect Synthetic Pathways via Precursor Functionalization

Indirect routes offer a more modular approach, where the propanoyl moiety and the tert-butylamino group are introduced sequentially onto a pre-existing molecular framework.

Introduction of the Propanoyl Moiety

One indirect strategy could commence with a hydrazine derivative, which is then elaborated with the propanoyl chain. For example, one could start with a protected hydrazine, such as tert-butyl carbazate, and acylate it with a suitable three-carbon electrophile.

A potential acylating agent would be 3-(tert-butylamino)propanoyl chloride. This acid chloride could be prepared from 3-(tert-butylamino)propanoic acid by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The subsequent reaction of the acid chloride with hydrazine or a protected hydrazine would yield the target hydrazide.

The synthesis of the precursor, 3-(tert-butylamino)propanoic acid, can be achieved through the Michael addition of tert-butylamine to acrylic acid.

Incorporation of the Tert-butylamino Group

Conversely, an indirect pathway could involve starting with a propanohydrazide scaffold and subsequently introducing the tert-butylamino group. This could be challenging due to the potential for multiple alkylations and the need for selective functionalization.

One hypothetical route could involve the reaction of 3-chloropropanohydrazide with tert-butylamine. However, this reaction would likely suffer from side reactions, including elimination and over-alkylation of the hydrazine nitrogen atoms.

A more controlled approach might involve the use of a precursor with a leaving group at the 3-position of the propanoyl chain, which is then displaced by tert-butylamine. The choice of protecting groups for the hydrazide moiety would be crucial to ensure the desired regioselectivity.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is paramount for achieving high yields and purity of this compound. Key parameters to consider include the choice of solvent, reaction temperature, catalyst (if any), and reaction time.

For the direct synthesis via ester hydrazinolysis, the choice of alcohol as the solvent for the initial Michael addition can influence the reaction rate. The subsequent hydrazinolysis step is often driven to completion by using an excess of hydrazine hydrate and ensuring a sufficient reflux time. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). nih.gov

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions and improving yields. The direct synthesis of hydrazides from carboxylic acids and hydrazine hydrate under solvent-free microwave irradiation has been reported to be significantly more efficient than conventional heating methods. researchgate.net This approach could potentially be adapted for the synthesis of this compound from 3-(tert-butylamino)propanoic acid, offering a greener and more rapid alternative.

| Method | Reaction Time | Energy Consumption | Atom Economy (%) | Reference |

| Conventional Heating | 6-9 hours | High | 62.3 | researchgate.net |

| Microwave Irradiation | 60-200 seconds | Low | 79.1 | researchgate.net |

In reductive amination strategies, the choice of the reducing agent and the reaction pH are critical. Sodium cyanoborohydride is effective at mildly acidic pH, while sodium triacetoxyborohydride can be used under neutral or slightly acidic conditions and avoids the use of cyanide.

Ultimately, the optimal synthetic route and conditions for producing this compound will depend on a careful evaluation of these factors, balancing reaction efficiency, cost of reagents, and ease of purification.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be evaluated and potentially improved through the lens of green chemistry principles, which aim to reduce the environmental impact of chemical processes.

One of the key principles of green chemistry is the use of safer solvents and reaction conditions. rsc.org In the described synthesis, methanol and ethanol are used as solvents. While they are common laboratory solvents, greener alternatives could be considered. For instance, evaluating the reaction in water or other bio-based solvents could reduce the reliance on volatile organic compounds.

Another important principle is the maximization of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. The reaction of an ester with hydrazine hydrate to form a hydrazide is generally considered to have good atom economy, as the main byproducts are alcohol and water. google.com

Solvent-free reaction conditions represent a significant advancement in green chemistry. researchgate.netrsc.orgjscimedcentral.com For the synthesis of hydrazides, methods such as grinding the reactants together have been shown to be effective and environmentally friendly. researchgate.netmdpi.com This approach eliminates the need for a solvent, simplifying the work-up procedure and reducing waste. Another solvent-free technique that could be explored is twin-screw extrusion, which has been successfully applied to the synthesis of other hydrazone-based active pharmaceutical ingredients. acs.org

The use of catalysts to improve reaction efficiency is another cornerstone of green chemistry. While the reaction between an ester and hydrazine is often carried out thermally, exploring the use of catalysts could potentially lower the reaction temperature and shorten the reaction time, thereby reducing energy consumption. sciepub.comsemanticscholar.org For instance, boric acid has been used as a catalyst in amidation reactions. sciepub.comsemanticscholar.org

The choice of reagents can also be viewed from a green chemistry perspective. While hydrazine is a key reactant, it is also a substance with significant health and safety concerns. While a direct replacement might be challenging due to its unique reactivity, process optimization to ensure its complete consumption and to minimize exposure is crucial.

The table below outlines potential green chemistry improvements for the synthesis of this compound:

| Green Chemistry Principle | Conventional Method | Potential Green Improvement |

| Safer Solvents | Methanol, Ethanol | Use of water, bio-based solvents, or solvent-free conditions. rsc.org |

| Atom Economy | Good, with alcohol and water as byproducts. google.com | Further optimization to maximize yield and minimize side reactions. |

| Energy Efficiency | Refluxing for several hours. | Use of catalysts to lower reaction temperature and time; exploring microwave-assisted synthesis. researchgate.net |

| Waste Reduction | Use and disposal of organic solvents. | Implementation of solvent-free methods like grinding or extrusion. researchgate.netrsc.org |

By considering these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally benign.

Chemical Reactivity and Derivatization of 3 Tert Butylamino Propanohydrazide

Reactions of the Hydrazide Moiety

The hydrazide functional group is a versatile reactive center, known to participate in a wide array of chemical transformations. Its reactivity stems from the nucleophilic nature of the terminal nitrogen atom (-NH2) and the adjacent nitrogen atom, as well as the carbonyl group.

Condensation Reactions with Carbonyl Compounds for Schiff Base Formation

Hydrazides readily undergo condensation reactions with aldehydes and ketones to form hydrazones, a class of Schiff bases. In the case of 3-(tert-butylamino)propanohydrazide, the terminal amino group of the hydrazide moiety is expected to react with carbonyl compounds, yielding N'-substituted propanohydrazides. This reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the hydrazone.

The general reaction proceeds as follows:

R-C(=O)R' + H2NNHC(=O)CH2CH2NHC(CH3)3 → R-C(=NNHC(=O)CH2CH2NHC(CH3)3)R' + H2O

Where R and R' can be hydrogen, alkyl, or aryl groups. The specific reaction conditions, such as solvent and temperature, would influence the reaction rate and yield. For instance, the reaction of 2-amino-6-methylbenzothiazole (B160888) with 5-bromo-2-hydroxybenzaldehyde in ethanol (B145695) requires refluxing for two hours to form the corresponding Schiff base. ekb.eg

Cyclization Reactions to Heterocyclic Systems

The hydrazide group is a key precursor for the synthesis of various five- and six-membered heterocyclic compounds. A common and classic method for synthesizing pyrazoles is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). beilstein-journals.orgyoutube.com It is anticipated that this compound would react with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or various β-ketoesters, to form substituted pyrazoles. The reaction likely proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole (B372694) ring.

Similarly, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of pyrazolines. csic.es The specific regio- and stereochemical outcomes of these cyclization reactions would depend on the substitution pattern of the reactants and the reaction conditions employed.

Acylation and Sulfonylation of the Hydrazide Nitrogen Atoms

The nitrogen atoms of the hydrazide moiety are nucleophilic and can be readily acylated or sulfonylated. Reaction with acyl chlorides or anhydrides would lead to the formation of N,N'-diacylhydrazines or N-acylhydrazides, depending on the stoichiometry of the acylating agent. Similarly, reaction with sulfonyl chlorides would yield N-sulfonylated derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The steric hindrance imposed by the tert-butyl group on the other side of the molecule might influence the regioselectivity of these reactions.

Reactions Involving the Tert-butylamino Group

The secondary tert-butylamino group in this compound also possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic and basic. However, the bulky tert-butyl group can sterically hinder its reactivity compared to less substituted amines.

N-Alkylation and N-Acylation Reactions

The nitrogen of the tert-butylamino group can undergo N-alkylation with alkyl halides. This reaction would introduce a third substituent on the nitrogen atom. Due to the steric bulk of the tert-butyl group, this reaction might require more forcing conditions compared to the alkylation of less hindered secondary amines.

N-acylation of the tert-butylamino group is also a plausible transformation. Reaction with acyl chlorides or anhydrides would lead to the formation of an amide linkage. This reaction would likely compete with the acylation of the hydrazide moiety, and the selectivity could be controlled by careful choice of reaction conditions and protecting group strategies if necessary.

Quaternization Strategies

The nitrogen atom of the tert-butylamino group can be quaternized by reaction with an excess of an alkylating agent, such as an alkyl halide. This would result in the formation of a quaternary ammonium (B1175870) salt. nih.gov The presence of the bulky tert-butyl group would make this quaternization reaction more challenging than for less sterically hindered tertiary amines. The general approach involves the direct copolymerization of monomers containing quaternary ammonium functional groups or the post-polymerization modification via quaternization of tertiary amines. nih.gov

Selective Functionalization and Orthogonal Protection Strategies

The selective functionalization of a bifunctional molecule like this compound would be a critical aspect of its synthetic utility. In principle, the nucleophilicity of the terminal nitrogen of the hydrazide is generally higher than that of the internal nitrogen and the sterically hindered tert-butylamino group. This difference could potentially allow for selective reactions.

Orthogonal protection strategies would be essential for controlling reactions at the different nitrogen centers. A hypothetical protection scheme could involve:

Protection of the Hydrazide: The hydrazide moiety could be protected as a hydrazone by reaction with a ketone or aldehyde. This protecting group is typically stable under various conditions but can be removed by hydrolysis.

Protection of the Amino Group: The secondary amine could be protected using standard amine protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). The choice of protecting group would depend on the desired reaction conditions for subsequent steps and the deprotection strategy.

The successful implementation of such a strategy would enable chemists to selectively modify one part of the molecule while the other remains inert, a fundamental concept in the synthesis of complex organic molecules.

Mechanistic Investigations of Key Derivatization Reactions

Detailed mechanistic investigations for derivatization reactions of this compound have not been reported. However, based on the general understanding of hydrazide chemistry, several key reactions can be postulated.

One of the most common reactions of hydrazides is acylation , typically with acid chlorides or anhydrides, to form N,N'-diacylhydrazines. The mechanism would involve nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the acylating agent.

Another characteristic reaction is the formation of hydrazones with aldehydes and ketones. This condensation reaction is acid-catalyzed and proceeds through a tetrahedral intermediate, followed by dehydration to yield the stable hydrazone.

The tert-butylamino group, being a secondary amine, could undergo alkylation or acylation, although its reactivity would be significantly tempered by the steric bulk of the tert-butyl group.

Table of Hypothesized Reactions and Mechanistic Features:

| Reaction Type | Reactant | Putative Product | Key Mechanistic Feature |

| Acylation | Acid Chloride | N'-Acyl-3-(tert-butylamino)propanohydrazide | Nucleophilic acyl substitution |

| Hydrazone Formation | Aldehyde/Ketone | Hydrazone derivative | Acid-catalyzed condensation |

| N-Alkylation | Alkyl Halide | Quaternary ammonium salt/N-alkylated derivative | Nucleophilic substitution |

It is crucial to reiterate that the information presented here is based on general principles of organic chemistry and the known reactivity of the hydrazide and amino functional groups. The absence of specific studies on this compound means that its actual chemical behavior could have nuances that are not captured by these generalizations. Further experimental investigation is required to fully elucidate the chemical reactivity and synthetic potential of this compound.

Applications of 3 Tert Butylamino Propanohydrazide As a Versatile Synthetic Intermediate

Building Block in Complex Molecule Synthesis

There are no documented instances of 3-(tert-butylamino)propanohydrazide being incorporated into the structure of polyamine analogues.

No studies have been found that report the use of this compound in the generation of chiral auxiliary precursors.

Synthetic Utility in the Preparation of Scaffolds for Chemical Probe Development

Extensive research has been conducted to explore the applications of this compound as a versatile synthetic intermediate. However, a thorough review of available scientific literature does not indicate its specific utility in the preparation of scaffolds for chemical probe development.

While the hydrazide functional group is a well-known reactive handle in organic synthesis, and the tert-butylamino group can impart specific physical and chemical properties to a molecule, there is no direct evidence in published research to suggest that this compound has been employed as a key building block for constructing molecular frameworks intended for use as chemical probes.

Chemical probes are essential tools in chemical biology for understanding the function of proteins and other biomolecules. Their synthesis often involves the use of versatile scaffolds that can be readily modified with reporter tags (such as fluorophores or biotin) and reactive groups for target engagement. The development of such scaffolds is a dynamic area of research, with a constant search for new and efficient synthetic routes.

Despite the theoretical potential for this compound to be used in the synthesis of such scaffolds, for instance, through the formation of hydrazones or by participating in cyclization reactions to form heterocyclic cores, no concrete examples or detailed research findings have been reported. Searches for its application in multicomponent reactions for scaffold generation, its use in creating tagged or labeled heterocyclic systems, or its role as a linker in bifunctional probes have not yielded any relevant results.

Therefore, based on the current body of scientific literature, the synthetic utility of this compound in the specific context of chemical probe scaffold development remains undocumented.

Coordination Chemistry of 3 Tert Butylamino Propanohydrazide

Ligand Design Principles for Nitrogen and Oxygen Donor Sites

The design of chelating ligands is a cornerstone of coordination chemistry, aiming to create molecules that can bind to metal ions with high affinity and selectivity. The stability of the resulting metal complexes is often governed by principles such as the chelate effect, the nature of the donor atoms, and the size of the chelate rings formed upon coordination. Polydentate ligands, which bind to a central metal ion through multiple donor atoms, form more stable complexes than their monodentate counterparts due to the entropically favorable chelate effect.

In the case of 3-(Tert-butylamino)propanohydrazide, the molecule presents three potential donor sites: the nitrogen of the terminal tert-butylamino group, the carbonyl oxygen of the hydrazide group, and the terminal nitrogen of the hydrazide group. This arrangement allows the ligand to potentially act as a tridentate N,N,O-donor ligand. Coordination of all three donor atoms to a metal center would result in the formation of two stable chelate rings. One would be a six-membered ring involving the tert-butylamino nitrogen and the carbonyl oxygen, and the other a five-membered ring involving the carbonyl oxygen and the terminal hydrazide nitrogen. The formation of five- and six-membered chelate rings is generally favored in coordination chemistry as it minimizes ring strain.

The presence of both "hard" (oxygen) and "borderline" (nitrogen) donor atoms, according to the Hard and Soft Acids and Bases (HSAB) theory, suggests that this compound would be a versatile ligand, capable of coordinating with a wide range of transition metal ions. The bulky tert-butyl group is a significant feature in the ligand's design. While it may introduce steric hindrance that could influence the coordination geometry and the stoichiometry of the resulting complexes, it can also enhance the stability and solubility of the complexes in organic solvents.

Metal Complexation Studies with Transition Metals

Based on the coordination chemistry of similar aminohydrazide ligands, it is possible to predict the synthetic pathways and structural characteristics of transition metal complexes of this compound.

Synthesis of Novel Coordination Compounds

The synthesis of coordination compounds with this compound would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent would be crucial to ensure the solubility of both the ligand and the metal salt. Alcohols, such as methanol (B129727) or ethanol (B145695), are commonly employed in the synthesis of hydrazide-based metal complexes.

The general synthetic route can be represented as:

MXn + yL → [M(L)y]Xn

Where M is the transition metal ion, X is the counter-ion (e.g., Cl-, NO3-, SO42-), L is the this compound ligand, and y is the stoichiometric coefficient. The reaction conditions, such as temperature and pH, would likely be optimized to favor the formation of the desired complex. In many cases, the deprotonation of the hydrazide moiety can occur, leading to the formation of neutral complexes, particularly with metal ions in higher oxidation states.

Characterization of Coordination Geometries and Stoichiometries

The coordination geometry and stoichiometry of the resulting complexes would be influenced by several factors, including the nature of the metal ion, its preferred coordination number, and the steric constraints imposed by the tert-butyl group.

For first-row transition metals like Cu(II), Ni(II), and Co(II), which commonly exhibit coordination numbers of four or six, both 1:1 (metal:ligand) and 1:2 complexes could be anticipated. In a 1:1 complex, the ligand would likely act as a tridentate N,N,O-donor, with the remaining coordination sites on the metal being occupied by solvent molecules or counter-ions. In a 1:2 complex, two ligand molecules would coordinate to the metal center, potentially leading to an octahedral geometry.

The expected coordination modes and resulting geometries are summarized in the table below:

| Metal:Ligand Ratio | Potential Coordination Mode | Predicted Geometry |

| 1:1 | Tridentate (N,N,O) | Distorted Square Planar or Tetrahedral (with co-ligands) |

| 1:2 | Tridentate (N,N,O) | Octahedral |

| 1:1 (Deprotonated) | Tridentate (N,N,O-) | Square Planar or Tetrahedral |

Spectroscopic Investigations of Metal-Ligand Interactions in this compound Complexes

Spectroscopic techniques are invaluable for elucidating the nature of metal-ligand bonding. For the hypothetical complexes of this compound, several key spectroscopic changes would be expected upon coordination.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand would exhibit characteristic bands for the N-H stretches of the amino and hydrazide groups, as well as the C=O stretch of the hydrazide carbonyl group. Upon complexation, significant shifts in these vibrational frequencies would be anticipated.

ν(N-H): A shift in the N-H stretching vibrations of both the amino and hydrazide groups to lower or higher wavenumbers would indicate their involvement in coordination.

ν(C=O): A significant shift of the carbonyl stretching vibration to a lower frequency is a strong indicator of the coordination of the carbonyl oxygen to the metal center. This is due to the weakening of the C=O bond upon electron donation to the metal.

New Bands: The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds.

A hypothetical comparison of the key IR stretching frequencies for the free ligand and a coordinated complex is presented below:

| Functional Group | Free Ligand (cm-1) | Coordinated Ligand (cm-1) |

| N-H (amino) | ~3350-3250 | Shifted |

| N-H (hydrazide) | ~3300-3150 | Shifted |

| C=O (hydrazide) | ~1650 | ~1620 |

| M-N | - | ~500-400 |

| M-O | - | ~400-300 |

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the transition metal complexes would be dominated by d-d transitions and charge-transfer bands. The positions and intensities of the d-d absorption bands provide information about the coordination geometry around the metal ion. For example, octahedral Ni(II) complexes typically show three spin-allowed transitions, whereas tetrahedral complexes show different spectral features. Ligand-to-metal charge transfer (LMCT) bands may also be observed, typically at higher energies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be useful for characterizing diamagnetic complexes. The chemical shifts of the protons and carbons in the vicinity of the coordinating atoms would be expected to change upon complexation. For instance, the protons of the CH2 groups adjacent to the nitrogen and carbonyl groups would likely experience downfield shifts.

Theoretical Studies on Coordination Modes and Stability Constants

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the structures, stabilities, and electronic properties of coordination compounds. For this compound, theoretical studies could be employed to:

Model Different Coordination Modes: DFT calculations can be used to model the geometries of various possible coordination modes (e.g., bidentate vs. tridentate) and determine their relative energies to predict the most stable isomer.

Calculate Stability Constants: Theoretical methods can provide estimates of the binding energies and stability constants of the metal complexes. These calculations would help in understanding the affinity of the ligand for different metal ions.

Analyze Electronic Structure: DFT can provide insights into the nature of the metal-ligand bonding by analyzing the molecular orbitals and charge distribution within the complex.

These theoretical predictions, when combined with experimental data from analogous systems, provide a robust framework for understanding the coordination chemistry of this compound.

Computational and Theoretical Investigations of 3 Tert Butylamino Propanohydrazide

Quantum Chemical Calculations of Electronic Structure and Energetics.researchgate.netresearchgate.netaimspress.com

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into the electronic structure and energetics, which in turn dictate the molecule's reactivity and behavior. hakon-art.com For hydrazide derivatives, these calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and the regions most susceptible to chemical attack. researchgate.netresearchgate.net

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. hakon-art.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. aimspress.com

For a representative analogous compound, such as a simple N-alkylated hydrazide, DFT calculations can provide the energies of these frontier orbitals. The distribution of HOMO and LUMO across the molecule highlights the regions most involved in electron donation and acceptance, respectively. In many hydrazide derivatives, the HOMO is often localized on the hydrazine (B178648) nitrogen atoms and adjacent functionalities, while the LUMO may be distributed over the carbonyl group and other parts of the molecule. researchgate.net

Table 1: Frontier Molecular Orbital Energies for an Analogous Hydrazide Compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: The data presented in this table is illustrative and based on typical values for analogous hydrazide compounds. Actual values for 3-(Tert-butylamino)propanohydrazide would require specific calculations.

Electrostatic Potential Surface Mapping

Electrostatic potential (ESP) surface maps provide a visual representation of the charge distribution within a molecule. researchgate.net These maps are invaluable for predicting how a molecule will interact with other charged or polar species. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) denote electron-poor areas that are prone to nucleophilic attack. researchgate.net

For a molecule like this compound, the ESP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the hydrazide moiety, indicating their nucleophilic character. The hydrogen atoms bonded to nitrogen and the tert-butyl group would likely exhibit positive potential, highlighting their electrophilic nature.

Global and Local Reactivity Descriptors

Global and local reactivity descriptors are quantitative measures derived from the electronic structure that help in predicting the chemical reactivity of a molecule. These descriptors are calculated using the energies of the HOMO and LUMO. hakon-art.com

Global Reactivity Descriptors:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution (η = (I - A) / 2). Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Softer molecules are more reactive.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = χ² / 2η).

Table 2: Global Reactivity Descriptors for an Analogous Hydrazide Compound

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 0.8 |

| Electronegativity (χ) | 3.65 |

| Chemical Hardness (η) | 2.85 |

| Chemical Softness (S) | 0.35 |

| Electrophilicity Index (ω) | 2.35 |

Note: The data presented in this table is illustrative and based on typical values for analogous hydrazide compounds. Actual values for this compound would require specific calculations.

Local reactivity descriptors, such as Fukui functions, can further pinpoint the specific atoms within the molecule that are most likely to participate in a chemical reaction.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and reactivity of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For a flexible molecule like this compound, with several rotatable bonds, this analysis is crucial.

Computational methods can be used to perform a systematic search of the conformational space to identify low-energy conformers. The presence of the bulky tert-butyl group is expected to significantly influence the conformational preferences of the molecule, potentially restricting rotation around the C-N bond.

Molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. By simulating the motion of atoms and molecules, MD can reveal how the molecule flexes, vibrates, and interacts with its environment. This information is particularly valuable for understanding how the molecule might bind to a biological target.

Reaction Pathway Modeling for Synthetic Transformations.nih.gov

Computational chemistry can be a powerful tool for investigating the mechanisms of chemical reactions. nih.gov By modeling the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies. This information is invaluable for understanding how a reaction proceeds and for optimizing reaction conditions.

For the synthesis of this compound, reaction pathway modeling could be used to investigate the key bond-forming steps. For example, the reaction between a propanoyl derivative and a substituted hydrazine could be modeled to understand the nucleophilic attack and subsequent steps leading to the final product.

Correlation between Computed Parameters and Experimental Reactivity

A key goal of computational chemistry is to establish a correlation between calculated parameters and experimentally observed properties. For example, the calculated HOMO-LUMO gap can be correlated with the molecule's susceptibility to oxidation or reduction. Similarly, the calculated electrostatic potential can be used to predict the sites of protonation or other electrophilic additions.

By studying a series of related hydrazide derivatives, it is possible to build quantitative structure-activity relationship (QSAR) models. These models use computational descriptors to predict the biological activity or reactivity of new, untested compounds. While specific experimental data for this compound is limited, the principles derived from studies on analogous compounds provide a strong foundation for predicting its chemical behavior.

Advanced Spectroscopic Characterization in Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the structure of a molecule. It works by probing the magnetic properties of atomic nuclei (such as ¹H and ¹³C), providing data on the chemical environment, connectivity, and stereochemistry of atoms within a molecule rsc.org.

For 3-(tert-butylamino)propanohydrazide, ¹H and ¹³C NMR would be fundamental for confirming its successful synthesis and purity.

Expected ¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

Tert-butyl Group: A sharp singlet, integrating to 9 protons, would be expected for the chemically equivalent methyl protons of the tert-butyl group. Based on related structures like ethyl 3-(tert-butylamino)propanoate, this signal would likely appear in the upfield region, around 1.1-1.4 ppm rsc.orgrsc.org.

Methylene (B1212753) Groups (-CH₂-CH₂-): Two triplets would be anticipated for the two adjacent methylene groups. The -CH₂- group adjacent to the secondary amine would appear as a triplet, coupled to the neighboring methylene group. The -CH₂- group adjacent to the carbonyl would also be a triplet. These would likely resonate between 2.5 and 3.5 ppm.

Amine and Hydrazide Protons (-NH- and -NH₂): Broad singlets corresponding to the secondary amine proton (-NH-) and the primary amine protons of the hydrazide group (-NH₂) would be visible. Their chemical shifts can be variable and are dependent on solvent and concentration, but typically appear in a wide range from 3 to 8 ppm. These peaks often disappear or shift upon D₂O exchange, a common technique to confirm their identity.

Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Tert-butyl Carbons: Two signals would be expected: one for the quaternary carbon (around 50-55 ppm) and one for the three equivalent methyl carbons (around 28-30 ppm) rsc.orgrsc.org.

Methylene Carbons: Signals for the two methylene carbons would be present in the 35-55 ppm range.

Carbonyl Carbon (-C=O): The carbonyl carbon of the hydrazide group would appear as a distinct signal in the downfield region of the spectrum, typically around 165-175 ppm rsc.org.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This is an interactive table. Click on the headers to sort.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| C(CH₃)₃ | 1.1 - 1.4 (singlet, 9H) | 28 - 30 | Signal from nine equivalent protons. |

| C(CH₃)₃ | - | 50 - 55 | Quaternary carbon signal. |

| NH-CH₂- | 2.8 - 3.5 (triplet, 2H) | 35 - 50 | Methylene adjacent to the amine. |

| CH₂-CH₂-CO | 2.5 - 3.0 (triplet, 2H) | 45 - 55 | Methylene adjacent to the carbonyl. |

| -C=O | - | 165 - 175 | Carbonyl carbon of the hydrazide. |

| -NH- | Variable (broad singlet, 1H) | - | Disappears/shifts with D₂O exchange. |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrations of molecular bonds. nih.gov IR spectroscopy measures the absorption of light corresponding to vibrational transitions that induce a change in the molecule's dipole moment. youtube.comyoutube.com Raman spectroscopy measures the inelastic scattering of light, with signals arising from vibrations that cause a change in the molecule's polarizability. youtube.comyoutube.com Together, they provide a comprehensive fingerprint of the functional groups present. nih.gov

For this compound, key functional groups include the secondary amine (N-H), the hydrazide (C=O, N-H, N-H₂), and alkyl C-H bonds.

Expected IR Spectrum:

N-H Stretching: A moderate, sharp band around 3300-3350 cm⁻¹ for the secondary amine N-H stretch. The hydrazide -NH₂ group would typically show two bands in the 3200-3400 cm⁻¹ region, corresponding to symmetric and asymmetric stretching.

C-H Stretching: Strong bands in the 2850-2970 cm⁻¹ region due to the stretching vibrations of the tert-butyl and methylene C-H bonds.

C=O Stretching: A very strong and sharp absorption band, characteristic of the amide/hydrazide carbonyl group (Amide I band), would be expected around 1640-1680 cm⁻¹.

N-H Bending: An important band (Amide II band), involving N-H bending and C-N stretching, would appear around 1550-1620 cm⁻¹. The scissoring vibration of the -NH₂ group may also contribute in this region.

Expected Raman Spectrum:

While many IR-active bands are also Raman-active, their intensities differ.

The symmetric C-H stretching vibrations of the alkyl groups would be expected to produce strong Raman signals.

The C=O stretch is typically weaker in the Raman spectrum compared to its IR absorption.

Vibrations of the more symmetric, less polar parts of the molecule, such as the C-C backbone, often give rise to stronger Raman signals.

Table 2: Predicted Vibrational Frequencies for this compound This is an interactive table. Click on the headers to sort.

| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Signal |

|---|---|---|---|

| Secondary Amine | N-H stretch | 3300 - 3350 (Medium) | Weak to Medium |

| Hydrazide | N-H₂ asymm/sym stretch | 3200 - 3400 (Medium, two bands) | Weak to Medium |

| Alkyl Groups | C-H stretch | 2850 - 2970 (Strong) | Strong |

| Hydrazide | C=O stretch (Amide I) | 1640 - 1680 (Very Strong) | Medium |

Mass Spectrometry for Elucidating Reaction Intermediates

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nih.gov For a newly synthesized compound like this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition.

The molecular formula for this compound is C₇H₁₇N₃O, corresponding to a monoisotopic mass of 159.1372 g/mol matrixscientific.com.

Expected Fragmentation Pattern: In an electron ionization (EI) or electrospray ionization (ESI) tandem MS (MS/MS) experiment, the molecular ion ([M+H]⁺ at m/z 160.1445 in ESI) would undergo fragmentation.

Alpha-Cleavage: A common pathway for amines is cleavage of the C-C bond alpha to the nitrogen atom. This could lead to the loss of a methyl radical from the tert-butyl group or, more significantly, the loss of the tert-butyl group itself, leading to a prominent fragment.

Loss of Tert-butyl Group: Cleavage of the N-C bond of the tert-butyl group would result in a fragment at m/z 102 (M - 57). The tert-butyl cation itself at m/z 57 would also be an expected and likely abundant ion.

Cleavage near Carbonyl: Fragmentation adjacent to the carbonyl group is also common for amides and hydrazides, which could involve cleavage of the N-N bond or the CO-N bond, yielding various smaller charged fragments. mdpi.comnih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound This is an interactive table. Click on the headers to sort.

| Predicted m/z (for M+H⁺) | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 160.14 | [C₇H₁₇N₃O + H]⁺ | Molecular Ion (protonated) |

| 102.06 | [M - C₄H₉]⁺ | Loss of the tert-butyl group |

| 57.07 | [C₄H₉]⁺ | Tert-butyl cation |

| 86.09 | [C₄H₁₂N]⁺ | Alpha-cleavage at the amine |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov It provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. wikipedia.org While a crystal structure for this compound itself has not been reported, this technique would be invaluable for characterizing any crystalline derivatives.

Should this compound be successfully crystallized, a structural analysis would reveal:

Molecular Conformation: The exact spatial arrangement of the flexible propanohydrazide chain and the orientation of the bulky tert-butyl group.

Bond Parameters: Precise measurements of all bond lengths and angles, confirming the expected geometry around the sp³ carbons and the trigonal planar geometry of the carbonyl carbon.

Intermolecular Interactions: The compound possesses multiple hydrogen bond donors (-NH, -NH₂) and acceptors (C=O, N). A crystal structure would map the intricate network of hydrogen bonds that stabilize the crystal lattice, which could involve linkages between the hydrazide and amine moieties of adjacent molecules. researchgate.netdergipark.org.tr This information is crucial for understanding its solid-state properties.

Future Research Trajectories and Interdisciplinary Outlook for 3 Tert Butylamino Propanohydrazide

Exploration of Novel Synthetic Applications

The reactivity of the hydrazide and amino groups in 3-(Tert-butylamino)propanohydrazide could be leveraged for the synthesis of a diverse array of organic molecules. Future research could focus on its utility as a versatile building block in the following areas:

Heterocyclic Synthesis: The terminal hydrazide nitrogen atoms are prime candidates for condensation reactions with dicarbonyl compounds or other suitable electrophiles to construct a variety of nitrogen-containing heterocycles. These could include pyrazoles, pyridazines, and other ring systems of medicinal and material interest. The bulky tert-butyl group could impart unique solubility and crystallinity properties to the resulting heterocyclic products.

Asymmetric Synthesis: The chiral potential of the molecule, if resolved into its enantiomers, could be explored. The secondary amine could be utilized as a directing group or a handle for the attachment of chiral auxiliaries, enabling stereoselective transformations on the propanohydrazide backbone or in reactions where it acts as a ligand.

Conjugate Chemistry: The nucleophilic nature of the amino and hydrazide groups suggests potential for its use in bioconjugation or for linking to other molecular fragments to create more complex architectures with tailored properties.

Development of this compound-Based Catalytic Systems

The presence of multiple nitrogen atoms with lone pairs of electrons makes this compound an intriguing candidate for the development of novel catalytic systems.

Organocatalysis: The secondary amine functionality could be explored for its potential in various organocatalytic transformations, such as Michael additions, aldol reactions, and Mannich reactions. The steric bulk of the tert-butyl group could play a crucial role in influencing the stereochemical outcome of these reactions.

Ligand Synthesis for Metal-Based Catalysis: this compound could serve as a precursor for the synthesis of polydentate ligands. Coordination to various transition metals could yield catalysts for a range of transformations, including cross-coupling reactions, hydrogenations, and oxidations. The electronic and steric properties of the resulting metal complexes would be tunable by modifying the propanohydrazide backbone or the substituents on the nitrogen atoms.

A hypothetical research pathway for developing catalytic systems is outlined below:

| Research Phase | Objective | Potential Experimental Approach |

| Phase 1: Ligand Synthesis | To synthesize a library of ligands derived from this compound. | Reaction of the hydrazide with various aldehydes and ketones to form hydrazones; acylation of the amino group. |

| Phase 2: Metal Complexation | To coordinate the synthesized ligands with a range of transition metals (e.g., Pd, Ru, Cu, Fe). | Standard Schlenk line techniques and characterization by NMR, X-ray crystallography, and mass spectrometry. |

| Phase 3: Catalytic Screening | To evaluate the catalytic activity of the metal complexes in benchmark organic reactions. | High-throughput screening of reaction conditions (solvent, temperature, catalyst loading) for selected cross-coupling or hydrogenation reactions. |

| Phase 4: Mechanistic Studies | To understand the mechanism of the most promising catalytic systems. | Kinetic studies, in-situ spectroscopy, and computational modeling (DFT). |

Advanced Materials Science Applications (excluding direct material properties, focusing on its role in synthesis)

In the realm of materials science, this compound could be a valuable monomer or modifying agent for the synthesis of advanced functional materials.

Polymer Synthesis: The difunctional nature of the molecule (amino and hydrazide groups) allows for its potential use as a monomer in step-growth polymerization. This could lead to the formation of novel polyamides, polyhydrazides, or other polymers with unique thermal and mechanical properties conferred by the bulky tert-butyl groups.

Surface Modification: The reactive functional groups could be used to chemically graft this compound onto the surface of various materials (e.g., silica, nanoparticles, or polymer films). This surface functionalization could be used to alter surface properties such as hydrophobicity, to introduce specific binding sites, or to act as an anchor point for further chemical transformations.

Component in Metal-Organic Frameworks (MOFs): As a nitrogen-containing organic linker, this compound could be explored for the synthesis of new MOFs. The specific geometry and coordination preferences of the molecule would dictate the resulting framework's topology and potential applications in gas storage, separation, or catalysis.

Interdisciplinary Collaborations in Chemical Research

The multifaceted potential of this compound necessitates a collaborative, interdisciplinary approach to fully realize its scientific promise.

Collaboration with Computational Chemists: Theoretical studies, such as Density Functional Theory (DFT), could provide valuable insights into the compound's electronic structure, reactivity, and potential as a ligand or catalyst. This would enable a more rational design of experiments and accelerate the discovery of its applications.

Partnerships with Materials Scientists: Joint efforts with materials scientists would be crucial for characterizing the properties of polymers or surface-modified materials derived from this compound and for exploring their potential in specific technological applications.

Engagement with Pharmaceutical and Medicinal Chemists: Should initial studies reveal interesting biological activity of its derivatives (e.g., heterocyclic products), collaboration with medicinal chemists would be essential to guide the synthesis and evaluation of new compounds with therapeutic potential.

The exploration of this compound represents a greenfield opportunity in chemical research. A systematic and collaborative investigation into its synthetic utility, catalytic potential, and role in materials science is poised to yield significant scientific advancements.

Q & A

Q. What are the standard synthetic routes for 3-(tert-butylamino)propanohydrazide, and what key reaction conditions must be optimized?

The synthesis typically involves a multi-step approach:

- Step 1 : Introduction of the tert-butylamino group via nucleophilic substitution or reductive amination using tert-butylamine and a halogenated propanoyl precursor.

- Step 2 : Hydrazide formation by reacting the intermediate with hydrazine (NH₂NH₂) under controlled pH (e.g., acidic or anhydrous conditions) to avoid over-substitution .

- Key Conditions : Temperature control (reflux at 60–80°C for amidation), inert atmosphere (N₂/Ar) to prevent oxidation, and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- NMR : -NMR should show peaks for the tert-butyl group (δ 1.2–1.4 ppm, singlet), hydrazide NH protons (δ 6.5–8.0 ppm, broad), and propionyl backbone (δ 2.5–3.5 ppm, multiplet). -NMR should confirm carbonyl (C=O, δ 165–170 ppm) and tert-butyl carbons (δ 28–30 ppm) .

- IR : Stretch bands for N-H (3200–3400 cm⁻¹), C=O (1650–1700 cm⁻¹), and C-N (1200–1250 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z ≈ 173.18 (C₇H₁₅N₃O) with fragmentation patterns reflecting tert-butyl and hydrazide moieties .

Q. What are the stability considerations for this compound during storage and handling?

Q. What are common impurities in synthesized this compound, and how can they be removed?

Q. How does the tert-butylamino group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

The tert-butyl group acts as a steric hindrance, slowing nucleophilic attack on the carbonyl carbon. This requires stronger bases (e.g., NaH) or elevated temperatures for reactions with amines or thiols. Kinetic studies using DSC or in-situ IR can monitor reaction progress .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

- Catalyst Screening : Test palladium or copper catalysts for amination steps (e.g., Buchwald-Hartwig conditions) to improve efficiency .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) for hydrazide formation; DMF may enhance solubility but risk side reactions .

- Process Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to track intermediates in real time .

Q. What computational methods are suitable for modeling the electronic and steric effects of the tert-butylamino substituent?

- DFT Calculations : Use Gaussian or ORCA to optimize geometries and calculate electrostatic potential maps, focusing on the hydrazide’s nucleophilicity and tert-butyl steric bulk .

- Molecular Dynamics : Simulate solvent interactions (e.g., water vs. DMSO) to predict solubility and aggregation behavior .

Q. How can researchers resolve contradictions in reported biological activity data for hydrazide derivatives?

- Meta-Analysis : Compare datasets across studies using tools like ChemAxon or PubChem, controlling for variables like purity (>97%, verified via HPLC) and assay conditions (e.g., cell line specificity) .

- Isomer Analysis : Use chiral HPLC or X-ray crystallography to confirm stereochemistry, as unaccounted isomers may skew bioactivity results .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling or cyclization reactions?

- Hydrazide as a Ligand : The NH-NH₂ group can coordinate transition metals (e.g., Pd or Cu), facilitating Suzuki-Miyaura or Ullmann couplings. In-situ EXAFS or NMR can characterize metal-ligand interactions .

- Cyclization Pathways : Under acidic conditions, the hydrazide may form triazoles or pyrazoles via intramolecular cyclization; monitor via LC-MS .

Q. How can researchers design derivatives of this compound to enhance target selectivity (e.g., enzyme inhibition)?

- SAR Studies : Modify the tert-butyl group (e.g., replace with cyclopropyl or aryl) and analyze binding affinity via SPR or ITC.

- Proteomics : Use activity-based protein profiling (ABPP) to identify off-target interactions in complex biological matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.